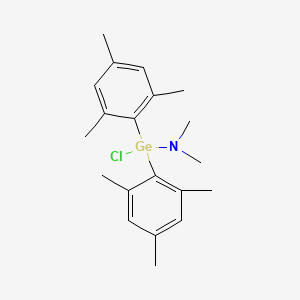![molecular formula C10H9ClN4 B12582946 1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl- CAS No. 198347-68-1](/img/structure/B12582946.png)
1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl- is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-chlorophenyl group attached via an azo linkage to the imidazole ring, with a methyl group at the 1-position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methylimidazole under controlled conditions to form the azo compound.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the azo bond and formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions include various substituted imidazoles, amines, and oxides.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and the imidazole ring play crucial roles in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl- can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-1H-imidazole: Lacks the azo linkage but shares the chlorophenyl group.
1-Methyl-2-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a chlorophenyl group.
4-(1H-Imidazol-1-yl)phenol: Contains a hydroxyl group instead of a methyl group.
The uniqueness of 1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl- lies in its specific azo linkage and the presence of both the chlorophenyl and methyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
198347-68-1 |
|---|---|
Molekularformel |
C10H9ClN4 |
Molekulargewicht |
220.66 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(1-methylimidazol-2-yl)diazene |
InChI |
InChI=1S/C10H9ClN4/c1-15-7-6-12-10(15)14-13-9-4-2-8(11)3-5-9/h2-7H,1H3 |
InChI-Schlüssel |
QXFFZNFKHQIFEO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1N=NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
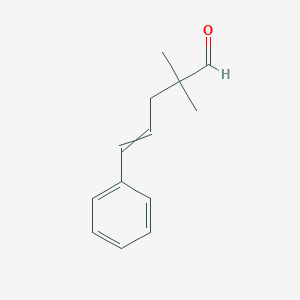
![2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582872.png)
![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)
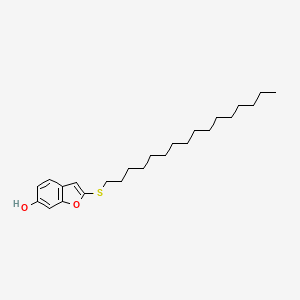

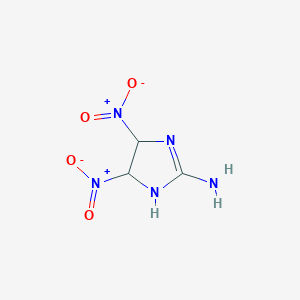
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
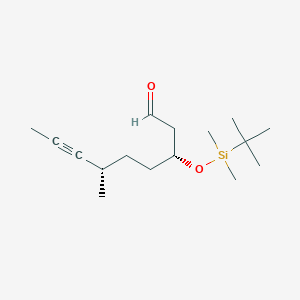
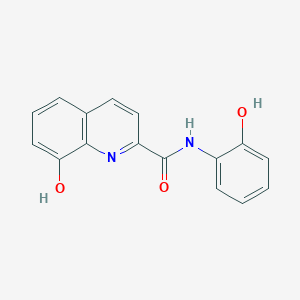
![4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate](/img/structure/B12582908.png)

